Isothiazol-3-amine
Overview
Description
Isothiazol-3-amine is a chemical compound that is part of the isothiazole family, characterized by a nitrogen-sulfur heterocycle. The isothiazole ring is a structural motif that appears in a variety of compounds with diverse biological activities and applications in medicinal chemistry. The presence of the amine group at the third position allows for further functionalization and the creation of various derivatives with potential pharmacological properties .
Synthesis Analysis
The synthesis of isothiazol-3-amine derivatives can be achieved through various methods. One approach involves the reaction of bis(chlorocarbonyl)disulfane with bis(trimethylsilyl)amines to yield dithiasuccinoyl (Dts)-amines, which are useful as amino protecting groups in peptide synthesis and as sulfurization reagents . Another method describes the synthesis of N-substituted thieno[3,4-d]isothiazol-3-amine 1,1-dioxides, which exhibit gastric acid antisecretory properties and potent H2-receptor antagonist activity . Additionally, 2-aminobenzothiazoles can be synthesized from aryl isothiocyanates and formamides under metal-free conditions, suggesting the versatility of isothiazol-3-amine derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of isothiazol-3-amine derivatives can be manipulated by introducing various substituents. For instance, the synthesis of 3-aminosubstituted isothiazole dioxides and their halogenated derivatives has been reported, demonstrating the ability to modify the electronic and steric properties of the isothiazole ring . The structural diversity of these compounds is further exemplified by the formation of thioamide derivatives from reactions of isothiocyanates with oxazol-2-amines, indicating the reactivity of the amino group in the isothiazole ring .
Chemical Reactions Analysis
Isothiazol-3-amine and its derivatives participate in a variety of chemical reactions. For example, reactions with isothiocyanates can yield thioureas, and interactions with hydrazine hydrate or ethanol can produce thiosemicarbazides and ethyl thiocarbamates, respectively . The reactivity of isothiazol-3-amine derivatives can also lead to the formation of novel heterocyclic compounds such as benzoxazoles and quinazolinones . Furthermore, the reaction of Appel salt with 1H-pyrazol-5-amines can result in the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, showcasing the potential for generating diverse heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiazol-3-amine derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and reactivity. For instance, the synthesis of 3-aminosubstituted isothiazole dioxides allows for the exploration of their chemical behavior, including their reactivity towards halogenation . The chemiluminescence derivatization of amines using isothiocyanate derivatives for liquid chromatography indicates the potential utility of these compounds in analytical chemistry .
Scientific Research Applications
Synthesis and Chemical Properties
Green Synthesis of Triazol-Amines : Isothiazol-3-amine is used in a metal- and oxidant-free synthesis of 1H-1,2,4-triazol-3-amines. This process involves desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines, leading to the creation of triazol-amines under environmentally friendly conditions (Guo et al., 2021).
Isothiazolium Salt Formation : Research from 1968 demonstrated the creation of isothiazolium salts from 1,2-dithiolium salts and primary amines. These salts further react to form various isothiazole derivatives (Mckinnon & Robak, 1968).
Biological Applications and Inhibition Studies
Acetylcholinesterase Inhibitors : Isothiazol-3-amine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme crucial for neurotransmission. This suggests potential applications in neurodegenerative diseases (Wolf et al., 2008).
Design and Synthesis for Bioactive Substances : Isothiazoles, including isothiazol-3-amine derivatives, show high biological activity and have been used to create effective drugs and plant protection chemicals. Some isothiazoles are also explored as synergists in cancer chemotherapy (Kletskov et al., 2019).
Photophysical Properties
- Fluorescence and Emission Properties : The photophysical properties, such as fluorescence and aggregation-induced emission, of certain triazol-amines synthesized using isothiazol-3-amine are studied, indicating potential applications in optical materials (Guo et al., 2021).
Chemical Reactions and Transformations
Isothiazolone Reactions : Research has focused on the reactions of isothiazolones with various reagents, exploring the creation of different stable compounds and adducts. This includes the study of their reactivity with acetylenic reagents (Chauhan et al., 1974).
Synthesis of Isothiazol Derivatives : Various methods have been developed for synthesizing isothiazol derivatives, including isothiazol-3-amine, exploring their potential in diverse fields like organic chemistry and medicinal chemistry (James & Krebs, 1982).
Safety And Hazards
Isothiazol-3-amine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1,2-thiazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-1-2-6-5-3/h1-2H,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCKMNAVTMOAKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511108 | |
Record name | 1,2-Thiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazol-3-amine | |
CAS RN |
4592-62-5 | |
Record name | 1,2-Thiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.